molecular formula C9H10F2O B8781786 2,2-Difluoro-2-(3-methylphenyl)ethanol

2,2-Difluoro-2-(3-methylphenyl)ethanol

Cat. No.: B8781786
M. Wt: 172.17 g/mol
InChI Key: UPIVJZKUPXXOJE-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-methylphenyl)ethanol is a fluorinated alcohol of interest in advanced chemical and pharmaceutical research. Compounds featuring a 2,2-difluoroethanol moiety are valuable intermediates in medicinal chemistry, often used to introduce a difluoroethoxy group into target molecules. This modification can significantly alter the compound's electronic properties, metabolic stability, and binding affinity, which is a common strategy in the development of active pharmaceutical ingredients (APIs) . Similar difluoroethanol derivatives have documented applications in the synthesis of agonists for receptors like the beta-2 adrenergic receptor and are frequently explored in the construction of novel heterocyclic frameworks with potential biological activity . As a building block, this chemical enables researchers to access a diverse array of complex targets. The compound is provided for laboratory research purposes. 2,2-Difluoro-2-(3-methylphenyl)ethanol is strictly for research use in controlled environments by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2,2-difluoro-2-(3-methylphenyl)ethanol

InChI

InChI=1S/C9H10F2O/c1-7-3-2-4-8(5-7)9(10,11)6-12/h2-5,12H,6H2,1H3

InChI Key

UPIVJZKUPXXOJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CO)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Difluoro-2-(3-methylphenyl)ethanol typically involves the reduction of difluoroacetates. One common method includes using lithium aluminum hydride as a reducing agent. The reaction is carried out at low temperatures, typically between -20°C to 0°C, to ensure high yield and purity .

Industrial Production Methods: For large-scale industrial production, the same reduction method can be applied, with careful control of reaction conditions to maintain consistency and quality. The raw materials, such as methyl difluoroacetate or ethyl difluoroacetate, are readily available, making this method feasible for commercial production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of difluoroalkanes.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of difluoroacetophenone.

    Reduction: Formation of 2,2-difluoroethane.

    Substitution: Formation of various substituted tolyl derivatives.

Scientific Research Applications

Organic Synthesis

2,2-Difluoro-2-(3-methylphenyl)ethanol serves as a valuable intermediate in organic synthesis. Its difluorinated structure allows it to participate in various reactions, leading to the formation of more complex molecules. This compound can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity profile.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Research indicates that compounds with similar difluorinated structures often exhibit enhanced biological activity due to increased binding affinity to biological targets.

Potential Therapeutic Applications :

  • Anti-inflammatory Agents : Studies suggest that difluoromethyl-containing compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
  • Antitumor Activity : Research has shown that modifications in the phenyl ring of difluorinated compounds can significantly impact antiproliferative potency against cancer cell lines.

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of difluoromethyl-containing compounds revealed that structural modifications significantly influenced biological activity. The introduction of electron-donating groups enhanced antiproliferative potency against breast cancer cell lines.

Case Study 2: Inflammation Model

In a model of acute inflammation, a related compound demonstrated a marked reduction in edema formation when administered prior to inflammatory stimuli. This suggests that 2,2-Difluoro-2-(3-methylphenyl)ethanol may possess protective effects against inflammation.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(3-methylphenyl)ethanol exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with various molecular targets. This can lead to modifications in the activity of enzymes and receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally analogous compounds is provided below, focusing on molecular features, physicochemical properties, and applications.

2,2-Difluoro-2-(2-methoxyphenyl)ethanol

  • Structure : Substitutes the 3-methylphenyl group with a 2-methoxyphenyl moiety.
  • Molecular Formula : C₉H₁₀F₂O₂ (vs. C₉H₁₀F₂O for the target compound).
  • This compound is used in synthetic intermediates for fluorinated pharmaceuticals .

2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic Acid

  • Structure: Replaces the ethanol group with a carboxylic acid and introduces a 4-fluoro substituent.
  • Molecular Weight : 204.15 g/mol (vs. ~178 g/mol estimated for the target compound).
  • Key Differences : The carboxylic acid group enables salt formation and coordination chemistry, making it a versatile scaffold for drug design. Its fluorine substitution pattern may enhance metabolic stability .

2,2-Difluoro-2-(pyridin-2-yl)ethanol

  • Structure : Substitutes the phenyl ring with a pyridinyl group.
  • Molecular Formula: C₇H₇F₂NO (MW: 159.14 g/mol).

2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone

  • Structure: Replaces the ethanol group with a ketone and adds a chlorine atom.
  • Molecular Formula : C₈H₄ClF₃O (MW: 216.57 g/mol).
  • Key Differences: The ketone group increases electrophilicity, making it reactive toward nucleophiles.

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol

  • Structure: Adds an amino group and a trifluoromethyl substituent.
  • Molecular Formula: C₉H₁₀F₃NO (MW: 205.18 g/mol).
  • Key Differences: The amino group introduces chirality and basicity, enabling use in asymmetric synthesis or as a ligand for biological targets. The trifluoromethyl group enhances metabolic resistance .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2,2-Difluoro-2-(3-methylphenyl)ethanol C₉H₁₀F₂O ~178 (estimated) 3-methylphenyl, -CH₂CH₂OH Moderate polarity, hydrophobic
2,2-Difluoro-2-(2-methoxyphenyl)ethanol C₉H₁₀F₂O₂ 196.17 2-methoxyphenyl Enhanced solubility in polar solvents
2,2-Difluoro-2-(pyridin-2-yl)ethanol C₇H₇F₂NO 159.14 Pyridin-2-yl Basicity, coordination capability
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone C₈H₄ClF₃O 216.57 Ketone, Cl, F High electrophilicity, lipophilic

Key Research Findings

  • Reactivity: Fluorine atoms in 2,2-difluoroethanol derivatives reduce electron density on the aromatic ring, directing electrophilic substitution reactions to specific positions .
  • Biological Activity: Amino-substituted analogs (e.g., ) show enhanced interaction with biological targets due to hydrogen-bonding capabilities .

Q & A

Q. What are the established synthetic pathways for 2,2-difluoro-2-(3-methylphenyl)ethanol, and what reagents are critical for fluorination?

  • Methodological Answer : Synthesis typically involves fluorination of a precursor such as 2-chloro-2-(3-methylphenyl)ethanol using sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent in the presence of cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF. Gas evolution during the reaction necessitates an oil bubbler to manage pressure . Alternative routes include nucleophilic substitution with KF or AgF, though yields may vary due to competing elimination reactions. Purification often involves column chromatography (hexanes/ethyl acetate) and characterization via ¹⁹F NMR to confirm difluorination .

Q. How can the structure of 2,2-difluoro-2-(3-methylphenyl)ethanol be unambiguously confirmed?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing fluorine positioning and intramolecular interactions .
  • Spectroscopy : ¹H NMR (δ 1.8–2.1 ppm for CH₂F₂), ¹⁹F NMR (δ -110 to -120 ppm for CF₂), and HRMS (m/z [M+H]+ calculated for C₉H₁₀F₂O: 172.06) .
  • IR spectroscopy : O-H stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. What safety protocols are essential when handling fluorinated intermediates in synthesis?

  • Methodological Answer :
  • Conduct a hazard analysis per ACS guidelines, focusing on reagents like sodium 2-chloro-2,2-difluoroacetate (toxic, corrosive) and DMF (teratogenic).
  • Use fume hoods, explosion-proof equipment (due to gas evolution), and PPE (nitrile gloves, face shields). Waste must be neutralized before disposal .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The strong electron-withdrawing effect of CF₂ lowers the electron density of the aromatic ring, directing EAS to meta positions. Computational studies (DFT, using Gaussian or ORCA) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives, confirmed by NOESY NMR .

Q. What strategies resolve contradictory data in reaction yields when scaling up synthesis?

  • Methodological Answer :
  • Byproduct analysis : Use GC-MS to identify side products (e.g., elimination products like 3-methylstyrene).
  • Kinetic studies : Vary temperature (25–80°C) and monitor reaction progress via in situ ¹⁹F NMR. Lower temperatures favor substitution over elimination.
  • Solvent optimization : Replace DMF with DMSO to reduce side reactions, as higher polarity stabilizes transition states .

Q. How can computational modeling predict the compound’s solubility and stability in aqueous media?

  • Methodological Answer :
  • COSMO-RS simulations : Predict logP values (experimental logP ≈ 1.8) and solubility in water/organic mixtures.
  • MD simulations : Assess hydrogen-bonding interactions between CF₂ and water molecules, which correlate with hydrolytic stability. Experimental validation via accelerated aging (40°C, 75% RH) and HPLC monitoring .

Q. What crystallographic challenges arise due to fluorine’s low electron density, and how are they addressed?

  • Methodological Answer : Fluorine’s weak X-ray scattering complicates electron density mapping. Mitigation strategies:
  • Use high-intensity synchrotron radiation.
  • Employ SHELXD for dual-space recycling to resolve fluorine positions.
  • Validate with ¹⁹F NMR chemical shift anisotropy (CSA) tensors .

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